Isopentenol

Overview

Description

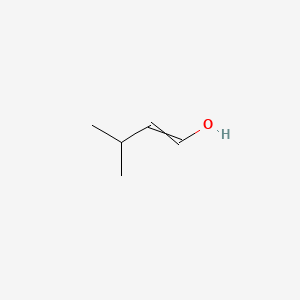

Isopentenol (3-methyl-3-buten-1-ol) is a hemiterpenoid alcohol derived from the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways . It exists as two structural isomers: isoprenol (3-methyl-2-buten-1-ol) and prenol (3-methyl-3-buten-1-ol), which are synthesized through the dephosphorylation of IPP and DMAPP, respectively, by phosphatases such as NudF (from Bacillus subtilis) or YhfR .

This compound has garnered significant attention as a next-generation biofuel due to its superior combustion properties (e.g., higher energy density and lower hygroscopicity) compared to ethanol . Metabolic engineering in microbial hosts like Escherichia coli and Corynebacterium glutamicum has enabled sustainable production, with titers reaching up to 1.3 g/L in lab-scale fermentations . Key advancements include pathway optimization (e.g., overexpression of MEP/MVA enzymes), strain engineering (e.g., NADH-dependent HmgR variants), and substrate specificity tuning of pyrophosphatases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentenol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the hydroformylation of isoprene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound has increasingly focused on biotechnological methods due to their sustainability and environmental benefits. Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound via the mevalonate pathway.

Chemical Reactions Analysis

Biosynthetic Conversion to Isoprenoid Precursors

Isopentenol serves as a substrate in the This compound utilization pathway (IUP) , enabling microbial production of terpenoids. Key reactions include:

-

Phosphorylation :

this compound is phosphorylated by choline kinase (CK) to form isopentenyl phosphate (IP). -

Diphosphorylation :

IP is further phosphorylated by isopentenyl phosphate kinase (IPK) to yield isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP):Key Data :

-

In Escherichia coli, this pathway achieved 764 mg/L geranate from 2 g/L isopentenols (1:1 isoprenol:prenol) via oxidation by Castellaniella defragrans dehydrogenases .

-

Cell-free systems using IUP produced 220 mg/L taxadiene (a diterpene) in 9 hours, with choline kinase identified as the rate-limiting enzyme .

-

Enzymatic Oxidation to Geranate

This compound-derived geraniol undergoes sequential oxidation:

-

Geraniol → Geranial : Catalyzed by alcohol dehydrogenase (ADH).

-

Geranial → Geranic acid : Catalyzed by aldehyde dehydrogenase (ALDH).

Optimization :

Inhibition of Energy Metabolism in Eukaryotic Systems

In Saccharomyces cerevisiae, this compound suppresses the TCA cycle and oxidative phosphorylation while upregulating substrate-level phosphorylation :

-

Key Findings :

Reactivity with Hydroxyl Radicals (OH·)

This compound derivatives (e.g., substituted phenols) react with OH· radicals, critical in atmospheric and wastewater chemistry :

-

Rate Constants :

Compound (298 K, 10 cm/molecule/s) Temperature Dependence Phenol 2.9 ± 0.3 3-Methylcatechol 5.1 ± 0.5

Industrial-Scale Hydrolysis and Byproduct Formation

This compound hydrolysis in engineered pathways faces challenges:

-

Undesired Hydrolysis : Endogenous phosphatases in E. coli convert IPP to this compound, reducing yields .

-

Mitigation : Knockout of aphA (alkaline phosphatase) increased this compound titer by 15-fold .

Substrate Specificity of Dehydrogenases

Alcohol/aldehyde dehydrogenases exhibit broad substrate tolerance:

-

Activity Toward Isoprenoid Alcohols :

Scientific Research Applications

Biotechnological Production of Terpenoids

Isopentenol serves as a precursor in the biosynthesis of terpenoids, which are valuable natural products used in pharmaceuticals, fragrances, and food additives. Recent studies have demonstrated the potential of engineered microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, to utilize this compound for enhanced terpenoid production.

Case Study: this compound Utilization Pathway (IUP)

A novel pathway termed the this compound Utilization Pathway has been developed to convert isopentenols into geranate, an important isoprenoid compound. This pathway involves two key enzymatic steps that phosphorylate isoprenol into isopentenyl phosphate and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) .

Table 1: Summary of IUP Performance in E. coli

| Strain | This compound Concentration (g/L) | Geranate Production (mg/L) | Growth Rate (OD600) |

|---|---|---|---|

| GE01 | 1.5 | 750 | 1.12 |

| Wild Type | N/A | N/A | 0.85 |

This table illustrates the efficiency of the IUP in converting this compound to geranate compared to wild-type strains.

Biofuel Production

This compound has garnered attention as a potential biofuel due to its favorable combustion properties compared to traditional biofuels like ethanol. It exhibits higher energy density, better knock resistance, and improved low-temperature fluidity .

Case Study: Biofuel Production Efficiency

Research indicates that metabolic engineering can enhance the production of isopentenols in microbial systems. For instance, E. coli has been optimized for high-yield production of isopentenols from renewable feedstocks, presenting an environmentally friendly alternative to petroleum-based fuels .

Table 2: Comparison of Biofuel Properties

| Property | This compound | Ethanol |

|---|---|---|

| Energy Density (MJ/L) | 36 | 30 |

| Octane Number | 105 | 100 |

| Low-Temperature Fluidity | Excellent | Good |

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for various chemical compounds, including rubber and adhesives. Its derivatives are utilized in producing pharmaceuticals and agrochemicals .

Case Study: Rubber Production

Approximately 95% of industrially produced isoprene—a compound closely related to this compound—is used for rubber synthesis. The transition towards bio-based isoprene production from isopentenols could significantly reduce reliance on fossil fuels and mitigate environmental impact .

Challenges and Future Directions

Despite its promising applications, the commercial viability of this compound production faces challenges such as yield optimization and cost-effectiveness in microbial systems. Ongoing research focuses on improving metabolic pathways and exploring diverse feedstocks for sustainable production.

Table 3: Overview of Research Directions

| Research Focus | Description |

|---|---|

| Pathway Engineering | Enhancing IUP for higher yield |

| Feedstock Diversification | Utilizing agricultural waste products |

| Process Optimization | Streamlining fermentation processes |

Mechanism of Action

The mechanism of action of isopentenol involves its role as an intermediate in the biosynthesis of isoprenoids. It is converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through enzymatic reactions. These compounds are then utilized in the synthesis of various terpenoids and other isoprenoids, which play crucial roles in cellular processes such as membrane structure, hormone regulation, and electron transport .

Comparison with Similar Compounds

Isopentenol vs. Isoprene

Key Differences :

- Physical State: this compound is a liquid alcohol, simplifying storage and transport compared to gaseous isoprene .

- Pathway Complexity: this compound production requires phosphatase-mediated dephosphorylation, whereas isoprene synthesis relies on isoprene synthase (IspS) .

This compound vs. Ethanol

Advantages of this compound:

- Superior fuel properties due to branched hydrocarbon structure and lower polarity .

- Compatibility with existing gasoline infrastructure without engine modification .

This compound vs. Higher Terpenoids (e.g., Geranyllinalool)

Key Insights :

- Precursor Role: this compound serves as a building block for higher terpenoids via the this compound utilization pathway (IUP), bypassing traditional IPP/DMAPP limitations .

- Scalability: this compound production is more tractable due to shorter pathways and fewer enzymatic bottlenecks .

Isoprenol vs. Prenol

Production Challenges :

- Isomer specificity depends on phosphatase activity. For example, EcNudB favors IPP→isoprenol, while BsNudF shows dual activity .

Future Challenges :

- Enhancing phosphatase specificity to reduce mixed-isomer production .

- Elucidating metabolic flux between PPP/ED pathways and MEP .

Tables: Table 1. This compound Production Across Microbial Hosts

| Host | Pathway | Titer | Yield | Reference |

|---|---|---|---|---|

| E. coli (MVA) | NudF + HMGR | 1.3 g/L | 12% (glucose) | |

| E. coli (MEP) | IspG/Dxs | 61.9 mg/L | 0.3% (glucose) | |

| C. glutamicum | NADH-HmgR | 1.25 g/L | N/A |

Table 2. Key Enzymes in this compound Biosynthesis

Q & A

Q. Basic: What metabolic engineering strategies effectively enhance isopentenol production in microbial hosts?

To optimize this compound biosynthesis, redirecting metabolic flux toward the isopentenyl diphosphate (IPP) precursor is critical. Key approaches include:

- Overexpression of MVA/MEP pathway genes : For example, dxs (1-deoxy-D-xylulose-5-phosphate synthase) and ispG (ferredoxin oxidoreductase) in the MEP pathway increase IPP flux .

- Tuning glycolysis : Activating the pentose phosphate pathway (PPP) and Entner-Doudoroff (ED) pathways improves NADPH and precursor availability, boosting this compound titers by 1.9-fold .

- Phosphatase selection : Heterologous expression of nudB (in E. coli) or nudF (in B. subtilis) dephosphorylates IPP to this compound, with nudB yielding 1.5 g/L (46% theoretical yield) .

Q. Advanced: How can CRISPRi-mediated combinatorial gene repression resolve metabolic bottlenecks in this compound biosynthesis?

CRISPR interference (CRISPRi) enables systematic downregulation of competing pathways. Key steps:

- Target selection : Prioritize genes in acetate formation (ackA, pta), propionyl-CoA synthesis (prpE), or glycerol utilization (gldA). Combinatorial repression of asnA, gldA, and prpE enhanced production by 37% .

- Inducible systems : Use a tetracycline-inducible dCas9 system for tunable repression timing (e.g., 10 nM aTc induction) to minimize growth defects .

- Validation : Measure this compound titers at 24–72 hours post-induction via GC-MS with internal standards (e.g., n-butanol) .

Q. Basic: What analytical methods ensure accurate quantification of this compound in microbial cultures?

- Gas chromatography (GC) : Employ DB-5 or DB-WAX columns with flame ionization detection (FID) or mass spectrometry (MS). Correct for evaporation losses using logarithmic curve fitting (y = −0.129ln(x) + 1.5375) .

- Sample preparation : Extract this compound with ethyl acetate, centrifuge at 14,000g, and use internal standards (e.g., n-butanol) for normalization .

- Proteomics : Pair with targeted SRM (selected reaction monitoring) to quantify pathway enzymes (e.g., MVA/MEP proteins) .

Q. Advanced: How does dual CRISPR activation/repression optimize this compound synthesis in non-model hosts like cyanobacteria?

- CRISPRa activation : Simultaneously upregulate nudI (phosphatase) and dxs (MEP pathway) in Synechococcus PCC 7942 to increase precursor flux .

- Competing pathway repression : Target gpps (geranyl pyrophosphate synthase) via sgRNAs (e.g., site g1) to reduce diversion of IPP to terpenoids, improving titers by 2.3-fold .

- Validation : Use RT-qPCR for transcriptional analysis and colorimetric assays or GC for product quantification .

Q. Basic: What microbial tolerance mechanisms improve this compound production under stress?

- Oxidative stress genes : Overexpress soxS, fpr, or nrdH to mitigate ROS accumulation .

- Transporters : Co-express mdlB (ABC transporter) to export this compound, reducing toxicity and increasing titers by 12% .

- Methionine regulators : MetR enhances tolerance by upregulating sulfur assimilation pathways, improving production by 55% .

Q. Advanced: How do multi-omics approaches identify rate-limiting steps in heterologous this compound pathways?

- Correlation analysis : Link targeted proteomics (e.g., SRM) with metabolite data (e.g., IPP/DMAPP) to pinpoint bottlenecks. For example, IspG and Dxs were identified as key determinants of flux .

- Metabolic modeling : Integrate proteomics, transcriptomics, and flux balance analysis (FBA) to predict optimal gene knockdown/overexpression ratios .

- Validation : Use high-throughput cloning (e.g., Golden Gate assembly) to test combinatorial gene edits .

Q. Basic: What experimental design principles ensure reproducibility in this compound studies?

- Strain documentation : Provide plasmid maps, CRISPRi/a sgRNA sequences, and strain lineage (e.g., E. coli KG1R10) .

- Growth conditions : Specify induction timing (e.g., 6 hours post-aTc addition) and media (e.g., CGXII minimal medium with 4% glucose) .

- Data reporting : Include error margins, biological replicates (≥3), and evaporation corrections for GC data .

Q. Advanced: How can ionic liquid (IL) stress be mitigated in lignocellulosic hydrolysate-based this compound production?

- Host engineering : Use acetate-deficient Corynebacterium glutamicum strains to reduce byproduct formation under IL stress (e.g., [EMIM]OAc) .

- Adaptive laboratory evolution (ALE) : Select IL-tolerant mutants via serial passaging, then screen for sustained this compound titers .

- Proteomic monitoring : Track stress-response proteins (e.g., heat shock ibpA) using SRM to optimize induction timing .

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

86.13 g/mol |

IUPAC Name |

3-methylbut-1-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3 |

InChI Key |

QVDTXNVYSHVCGW-UHFFFAOYSA-N |

SMILES |

CC(C)C=CO |

Canonical SMILES |

CC(C)C=CO |

Synonyms |

isopentenol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.